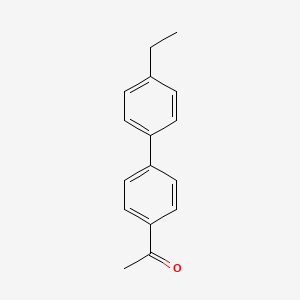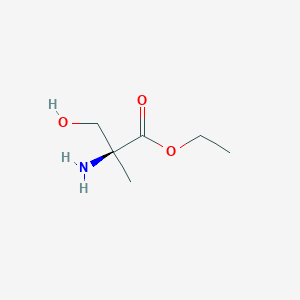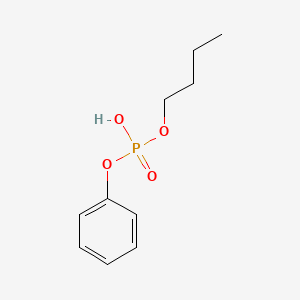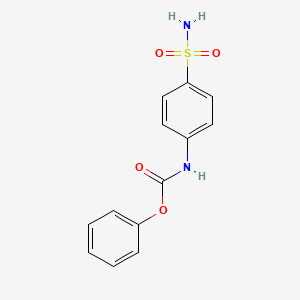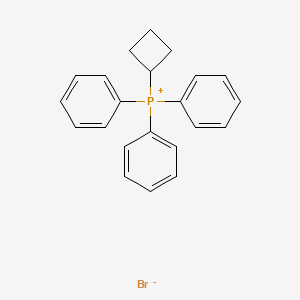
Cyclobutyltriphenylphosphonium bromide
Übersicht
Beschreibung
Cyclobutyltriphenylphosphonium bromide is a chemical compound with the linear formula C22H22BrP . Its CAS number is 3666-89-5 and it has a molecular weight of 397.298 .
Synthesis Analysis
The synthesis of Cyclobutyltriphenylphosphonium bromide can be achieved from 1,4-Dibromobutane and Triphenylphosphine .Molecular Structure Analysis
The molecular structure of Cyclobutyltriphenylphosphonium bromide is represented by the linear formula C22H22BrP .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Cyclobutyltriphenylphosphonium bromide has been explored in various catalytic applications. For example, Acetonyltriphenylphosphonium bromide, a similar compound, has been utilized as a catalyst for the cyclotrimerization of aliphatic aldehydes under solvent-free conditions, demonstrating its potential in organic synthesis processes (Hon & Lee, 2001). This indicates that cyclobutyltriphenylphosphonium bromide could have similar catalytic applications.
Synthetic Organic Chemistry
Cyclobutyltriphenylphosphonium bromide may be useful in synthetic organic chemistry. Cyclopropyltriphenylphosphonium bromide, a related compound, has been used in the Wittig reaction with carbonyl compounds to produce alkylidenecyclopropanes, a key step in various organic syntheses (Utimoto, Tamura & Sisido, 1973). This suggests possible uses of cyclobutyltriphenylphosphonium bromide in similar reactions.
Photoredox Catalysis
In photoredox catalysis, compounds like difluoromethyltriphenylphosphonium bromide have been employed as precursors for radical reactions under visible-light conditions (Lin, Ran, Xu & Qing, 2016). Cyclobutyltriphenylphosphonium bromide might have potential in similar photoredox catalytic processes.
Antimicrobial Applications
Triphenylphosphonium bromide derivatives have shown promise in antimicrobial applications. A study demonstrated that a quaternary phosphonium-type cationic polyacrylamide with butyltriphenylphosphonium bromide exhibited antibacterial and antiviral activities, suggesting potential for cyclobutyltriphenylphosphonium bromide in similar applications (Xue, Pan, Xiao & Zhao, 2014).
Material Science and Supramolecular Chemistry
Alkyl triphenylphosphonium bromides, like cyclobutyltriphenylphosphonium bromide,could be significant in the field of material science and supramolecular chemistry. For instance, a study involving the formation of sheet-like hydrogels from vesicles using an ionic liquid-based surfactant and β-cyclodextrin involved the use of alkyl triphenylphosphonium bromide. This indicates potential applications in the design of smart materials and biochemistry (Li et al., 2013).
Corrosion Inhibition
Cycloalkyltriphenylphosphonium-based ionic liquids, such as cyclohexyl triphenylphosphonium bromide, have been demonstrated to have corrosion mitigation potential. These compounds were effective in inhibiting mild steel corrosion, suggesting a potential area of application for cyclobutyltriphenylphosphonium bromide in corrosion inhibition (Goyal et al., 2021).
Biochemical Applications
Compounds like bromide 9,10-bismethyltriphenylphosphoniumantracene, which are structurally similar to cyclobutyltriphenylphosphonium bromide, have been found to stabilize bioassays and preserve glucose content in biological samples for extended periods. This suggests possible applications of cyclobutyltriphenylphosphonium bromide in the field of biochemical analysis and metabolic studies (Iarmol'chuk, 1998).
Eigenschaften
IUPAC Name |
cyclobutyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22P.BrH/c1-4-11-19(12-5-1)23(22-17-10-18-22,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16,22H,10,17-18H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTAXONIWSZBTF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597900 | |
| Record name | Cyclobutyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyltriphenylphosphonium bromide | |
CAS RN |
3666-89-5 | |
| Record name | Phosphonium, bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclobutyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOBUTYLTRIPHENYLPHOSPHONIUM BROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



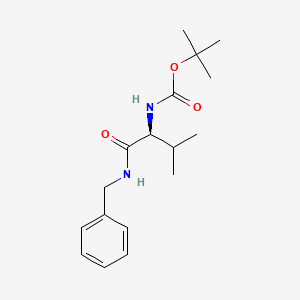

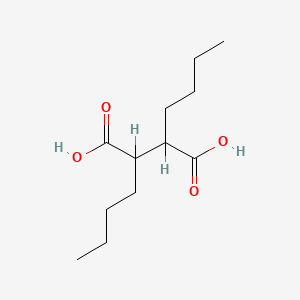
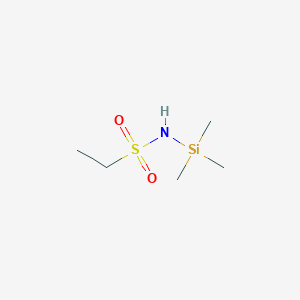
![[(2-Methyl-1-[2-(trimethylsiloxy)ethoxy]-1-propenyl)oxy]trimethylsilane](/img/structure/B1627335.png)
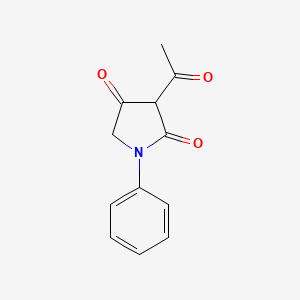
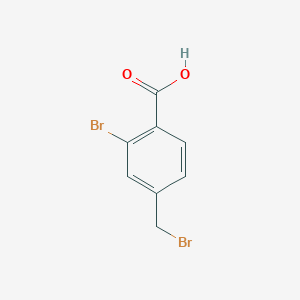
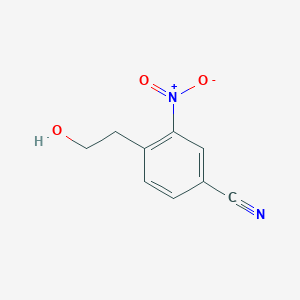
![(6R,8R,9S,10R,13S,14S,17S)-6,17-Dihydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1627341.png)
